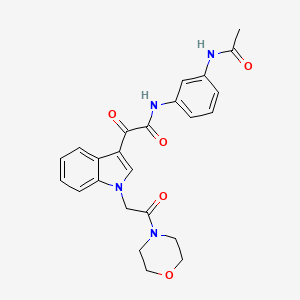

N-(3-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-(3-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based glyoxylamide derivative characterized by a 3-acetamidophenyl group at the N-terminus and a morpholinoethyl substituent at the indole N1 position. The morpholino moiety (a six-membered ring containing oxygen and nitrogen) enhances solubility and may influence pharmacokinetic properties, while the acetamidophenyl group contributes to hydrogen-bonding interactions with biological targets. This compound belongs to a class of molecules explored for anticancer, antimicrobial, and receptor-modulating activities due to the indole scaffold’s versatility in binding proteins and nucleic acids .

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5/c1-16(29)25-17-5-4-6-18(13-17)26-24(32)23(31)20-14-28(21-8-3-2-7-19(20)21)15-22(30)27-9-11-33-12-10-27/h2-8,13-14H,9-12,15H2,1H3,(H,25,29)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRFFROLIVTZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Indole core : A bicyclic structure known for its diverse biological activities.

- Morpholine ring : Enhances solubility and bioavailability.

- Acetamide group : Often associated with pharmacological activity.

The molecular formula of this compound is with a molecular weight of 448.5 g/mol .

Research indicates that this compound may act as an enzyme inhibitor , particularly targeting indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune modulation, and its inhibition could potentially enhance immune responses against tumors or modulate autoimmune diseases . The compound's structure suggests possible interactions with various biological targets, making it a promising candidate for further pharmacological studies.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit metabolic enzymes. Preliminary findings suggest that it may modulate enzyme activity through competitive inhibition mechanisms, enhancing therapeutic efficacy against certain diseases . However, detailed studies are required to elucidate the specific binding interactions and inhibition kinetics.

Study 1: Indole Derivatives in Cancer Therapy

A study investigating various indole derivatives found that certain compounds exhibited IC50 values as low as 0.34 μM against cancer cell lines . While direct comparisons to this compound are not available, these findings support the hypothesis that similar compounds may possess significant anticancer properties.

Study 2: Immune Modulation via IDO Inhibition

Research has highlighted the role of IDO inhibitors in cancer therapy. Compounds targeting IDO have shown promise in enhancing T-cell responses in tumor microenvironments . Given that this compound is suggested to inhibit IDO, it may be beneficial in developing immunotherapeutic strategies.

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(3-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO plays a crucial role in immune modulation, and its inhibition could lead to enhanced immune responses, making this compound a candidate for cancer therapy and treatment of autoimmune diseases .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Similar compounds in the indole class have been documented to exhibit activity against various solid tumors, including colorectal and lung cancers . The antitumor effects are attributed to the ability of these compounds to induce apoptosis in cancer cells through mechanisms such as caspase activation .

In Vitro Studies

In vitro studies have demonstrated that similar indole derivatives possess potent anti-proliferative activity against various human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- HepG2 (liver cancer)

For instance, derivatives similar to this compound have shown IC50 values indicating effective cytotoxicity against these cell lines .

Mechanistic Insights

Mechanistic studies suggest that these compounds induce apoptosis through caspase-dependent pathways. For example, one study reported that a related compound activated caspases 3 and 8 while having minimal effect on caspase 9, indicating a specific apoptotic pathway engagement .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents on the indole ring and the glyoxylamide side chain. Key comparisons include:

Key Observations :

- Morpholino vs. Adamantane: The morpholino group in the target compound likely improves aqueous solubility compared to adamantane derivatives, which rely on hydrophobicity for cellular uptake .

- Acetamidophenyl vs. Chlorophenyl : The 3-acetamidophenyl group may offer better selectivity for targets requiring H-bonding (e.g., kinases) compared to chlorophenyl groups, which favor hydrophobic pockets in receptors like MDM2 .

Anticancer Activity:

- Adamantane Derivatives : Exhibit broad-spectrum anticancer activity (Table 1, ), likely via tubulin binding or kinase inhibition.

- D-24851 : Targets microtubules at a unique site, avoiding P-glycoprotein-mediated resistance common in vinca alkaloids .

- Target Compound: Hypothesized to inhibit kinases or proteasomes due to the morpholino group’s electron-rich nature, though experimental data are pending.

Antimicrobial Activity:

- 8,9-Dihydrocoscinamide B: Active against S. aureus and P. aeruginosa (MIC: 4–16 µg/mL) due to membrane disruption .

- Target Compound: The morpholino group’s polarity may reduce Gram-negative activity compared to hydrophobic analogs but improve solubility for systemic delivery.

Neurotoxicity Profile:

Q & A

Basic: What synthetic strategies are employed for the preparation of N-(3-acetamidophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide?

The synthesis involves multi-step organic reactions, including nucleophilic substitution, amidation, and cyclization. Key steps include:

- Indole core functionalization : Introducing the morpholino-2-oxoethyl group at the 1-position of indole via alkylation using reagents like 2-chloroethylmorpholine under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

- Acetamide coupling : Reacting the intermediate with 3-acetamidophenyl acetic acid using coupling agents (e.g., EDC/HOBt) to form the final acetamide linkage .

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate) ensure >95% purity .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the indole C3 proton appears as a singlet at δ 7.2–7.5 ppm, while the morpholino group shows distinct methylene signals at δ 3.3–3.6 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 510.2) .

- X-ray Crystallography : Resolves conformational ambiguities, such as the spatial arrangement of the morpholino-oxoethyl side chain .

Advanced: How can researchers optimize reaction yields during synthesis?

Yield optimization requires systematic parameter adjustments:

- Temperature control : Exothermic steps (e.g., alkylation) are performed at 0–5°C to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in amidation steps .

- Catalyst screening : Testing bases like K₂CO₃ vs. Na₂CO₃ improves deprotonation efficiency in indole alkylation (yield increase from 58% to 72%) .

Advanced: How should contradictory reports on biological activity (e.g., kinase inhibition vs. antifungal effects) be resolved?

Contradictions often arise from assay variability. Methodological solutions include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and endpoint measurements (e.g., IC₅₀ values) .

- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) for binding affinity and Western blotting for downstream pathway inhibition .

- Computational docking : Compare binding poses in kinase vs. fungal CYP51 homology models to identify off-target interactions .

Advanced: What computational approaches predict this compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to kinase ATP pockets (e.g., CDK2), with scoring functions prioritizing hydrogen bonds to the morpholino oxygen .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of the indole-morpholino moiety in solvent-exposed regions .

- Pharmacophore modeling : Identify critical features (e.g., acetamide hydrogen-bond acceptors) using tools like LigandScout .

Advanced: What strategies assess metabolic stability and degradation pathways?

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to quantify parent compound depletion (t₁/₂ = 45 min suggests moderate stability) .

- Metabolite identification : High-resolution MS/MS detects primary oxidative metabolites (e.g., hydroxylation at the indole C5 position) .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition potential (IC₅₀ > 10 µM indicates low risk) .

Advanced: How is structure-activity relationship (SAR) analyzed for derivatives of this compound?

SAR studies compare analogs with systematic modifications:

| Modification | Activity Trend | Reference |

|---|---|---|

| Morpholino → piperazine | Reduced kinase inhibition (IC₅₀ ↑2x) | |

| Indole C5 halogenation | Enhanced antifungal activity (MIC ↓) | |

| Acetamide → urea | Improved metabolic stability (t₁/₂ ↑) |

Advanced: How are crystallographic data utilized to resolve conformational ambiguities?

- X-ray diffraction : Resolve the dihedral angle between the indole and morpholino groups (54.8° vs. 77.5° in polymorphs), impacting solvent-accessible surface area .

- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) to explain packing efficiency and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.